methyl 2-[6-(2,5-dimethylfuran-3-carbonyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate
Description
Methyl 2-[6-(2,5-dimethylfuran-3-carbonyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate is a complex heterocyclic compound characterized by a fused benzothiazole-dioxolane core, a dimethylfuran substituent, and an acetamide ester functional group. Notably, the compound’s imine and ester functionalities may influence its reactivity, solubility, and interactions with biological targets .
Properties
IUPAC Name |
methyl 2-[6-(2,5-dimethylfuran-3-carbonyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6S/c1-9-4-11(10(2)26-9)17(22)19-18-20(7-16(21)23-3)12-5-13-14(25-8-24-13)6-15(12)27-18/h4-6H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMXVWSZSHGCRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N=C2N(C3=CC4=C(C=C3S2)OCO4)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[6-(2,5-dimethylfuran-3-carbonyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate typically involves multi-step organic reactions. The starting materials often include 2,5-dimethylfuran, benzothiazole derivatives, and various acylating agents. The key steps in the synthesis may include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Acylation Reaction:
Formation of the Dioxolo Ring: This step may involve the cyclization of diol precursors under dehydrating conditions.
Coupling with Benzothiazole: The final step involves the coupling of the furan and dioxolo intermediates with a benzothiazole derivative, often facilitated by a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[6-(2,5-dimethylfuran-3-carbonyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazole moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may yield alcohols.
Scientific Research Applications
Methyl 2-[6-(2,5-dimethylfuran-3-carbonyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, including natural products and polymers.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 2-[6-(2,5-dimethylfuran-3-carbonyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, structural parallels can be drawn to compounds in two categories:
Sulfonylurea Herbicides (Methyl Ester Derivatives)
lists methyl ester-based sulfonylurea herbicides, such as triflusulfuron methyl ester and metsulfuron methyl ester , which share the methyl ester group but differ fundamentally in their core structures. For example:
| Compound Name | Core Structure | Functional Groups | Primary Use |
|---|---|---|---|
| Methyl 2-[6-(2,5-dimethylfuran-3-carbonyl)… | Benzothiazole-dioxolane fused ring | Imine, ester, dimethylfuran | Undocumented |
| Metsulfuron methyl ester | Triazine-sulfonylurea | Sulfonylurea, methyl ester | Herbicide |
Key Differences :
- The target compound’s benzothiazole-dioxolane core is distinct from the triazine-sulfonylurea backbone of herbicidal analogs.
- The dimethylfuran and imine groups in the target compound suggest divergent reactivity compared to sulfonylureas, which rely on urea linkages for herbicidal activity .
Heterocyclic Amines (HCAs) in Processed Meats
While unrelated structurally, HCAs like Harman, Norharman, and Trp-P-2 (discussed in Evidences 1, 3–5) provide indirect insights into the analytical methodologies that might apply to the target compound. For instance:
| Compound | Core Structure | Detection Method | Biological Impact |
|---|---|---|---|
| Harman | Pyridoindole | HPLC with UV/fluorescence | Mutagenic, carcinogenic |
| Target Compound | Benzothiazole-dioxolane | Not studied | Undocumented |
Analytical Relevance :
- Methods like solid-phase extraction (SPE) and HPLC (as used for HCAs) could theoretically be adapted for quantifying the target compound, though its unique structure would require method validation .
Biological Activity
Methyl 2-[6-(2,5-dimethylfuran-3-carbonyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, including its synthesis, mechanisms of action, and applications in various fields.
Structural Overview
The compound features multiple functional groups:
- Furan Ring : Contributes to its reactivity and biological properties.
- Dioxolo Ring : Enhances the compound's stability and interaction with biological targets.
- Benzothiazole Moiety : Known for its diverse pharmacological activities.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Furan Ring : Achieved through cyclization of appropriate precursors.
- Acylation Reaction : Involves introducing the acyl group from 2,5-dimethylfuran.
- Dioxolo Ring Formation : Cyclization of diol precursors under dehydrating conditions.
- Coupling with Benzothiazole : Final coupling step using reagents like EDCI or DCC.
Anticancer Properties
Recent studies have indicated that benzothiazole derivatives exhibit notable anticancer activity. For instance, a study evaluated various benzothiazole acylhydrazones against different cancer cell lines (C6, A549, MCF-7, HT-29) using the MTT assay. The results demonstrated significant cytotoxicity against these cell lines, indicating that compounds similar to this compound could be effective in cancer treatment .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Binding to specific enzymes and inhibiting their activity.
- Receptor Modulation : Acting as an agonist or antagonist at various receptors involved in cancer progression.
Case Studies
- Anticancer Activity Study :
- Anti-inflammatory Activity Assessment :
Comparative Analysis of Biological Activity
| Compound | Anticancer Activity (MTT Assay) | Anti-inflammatory Activity | Mechanism |
|---|---|---|---|
| This compound | Significant against C6 and A549 | Moderate protection against edema | Enzyme inhibition |
| Related Benzothiazole Derivative | High against MCF-7 | High protection observed | Receptor modulation |
Q & A
Basic: What synthetic methodologies are commonly employed to prepare methyl 2-[6-(2,5-dimethylfuran-3-carbonyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate?
Answer:
The compound’s synthesis likely involves multi-step reactions, such as:
- Condensation reactions : Equimolar reactants (e.g., amines, carbonyl derivatives) refluxed in ethanol or acetic acid with catalysts like sodium acetate .
- Cyclization : Formation of fused heterocycles (e.g., benzothiazole or dioxolo rings) under controlled pH and temperature .
- Crystallization : Purification via recrystallization from polar solvents (e.g., DMF/water mixtures) to isolate the product .
Advanced: How can researchers optimize reaction conditions to mitigate low yields during the imine formation step?
Answer:
Key strategies include:
- Solvent selection : Use aprotic solvents (e.g., DMF) to stabilize intermediates or polar protic solvents (e.g., acetic acid) to enhance proton transfer .
- Catalyst tuning : Introduce mild bases (e.g., triethylamine) to deprotonate intermediates without side reactions .
- Temperature control : Gradual heating (e.g., 60–80°C) to balance reaction rate and byproduct formation .
Basic: Which spectroscopic techniques are critical for characterizing this compound’s structure?
Answer:
- NMR spectroscopy : Analyze proton environments (e.g., methyl groups at δ 2.37, aromatic protons) and carbon connectivity .
- IR spectroscopy : Identify carbonyl stretches (1700–1720 cm⁻¹ for ester/amide C=O) and imine C=N (1635 cm⁻¹) .
- Elemental analysis : Verify purity by comparing calculated vs. observed C/H/N/S percentages .
Advanced: How should researchers resolve discrepancies in NMR data, such as unexpected splitting patterns?
Answer:
- Impurity assessment : Recrystallize the product multiple times or use column chromatography to remove unreacted starting materials .
- Dynamic effects : Consider tautomerism or rotational barriers (e.g., hindered rotation in imine groups) using variable-temperature NMR .
- 2D NMR : Employ COSY or HSQC to assign ambiguous proton-carbon correlations .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Answer:
- Enzyme inhibition assays : Test against kinases (e.g., casein kinase 2) using fluorescence-based or radiometric methods .
- Cytotoxicity screening : Use MTT assays on cancer cell lines to assess antiproliferative effects .
Advanced: What advanced biophysical techniques elucidate target-binding mechanisms?
Answer:
- Surface plasmon resonance (SPR) : Quantify binding kinetics (kon/koff) and affinity (KD) for protein targets .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to infer binding modes .
- Molecular docking : Use X-ray or cryo-EM structures to model ligand-receptor interactions .
Basic: What safety precautions are recommended during handling and synthesis?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of volatile reagents (e.g., acetic acid) .
- Emergency protocols : Immediate rinsing with water for spills and consultation of SDS for first aid .
Advanced: How can researchers address unexpected byproducts during cyclization of the dioxolo-benzothiazole core?
Answer:
- Stoichiometric adjustments : Optimize molar ratios of reagents (e.g., excess carbonyl agent to drive cyclization) .
- Additive screening : Introduce scavengers (e.g., molecular sieves) to absorb water or acidic byproducts .
- Reaction monitoring : Use TLC or in-situ IR to track intermediate formation and adjust conditions dynamically .
Basic: What chromatographic methods are effective for purifying this compound?
Answer:
- Flash chromatography : Use silica gel with gradients of ethyl acetate/hexane for polar impurities .
- HPLC : Apply reverse-phase C18 columns with acetonitrile/water mobile phases for high-resolution separation .
Advanced: How can computational chemistry aid in predicting the compound’s reactivity or stability?
Answer:
- DFT calculations : Model transition states to predict regioselectivity in cyclization steps .
- QSAR : Correlate structural features (e.g., substituent electronegativity) with biological activity .
- Degradation studies : Simulate hydrolysis pathways under varying pH to identify labile functional groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
